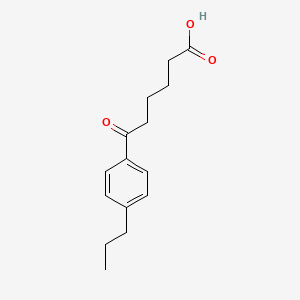

6-(4-n-Propylphenyl)-6-oxohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Oxo-6-(4-propylphenyl)hexanoic acid, also known as Oxo-PHA, is a synthetic compound that belongs to the class of ketones. It has a molecular formula of C15H20O3 and an average mass of 248.318 Da .

Synthesis Analysis

An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed . This method uses an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-aminohexanoic acid is easily produced by ring opening of caprolactam and is much cheaper than 2-hydroxycyclohexanone dimer .Molecular Structure Analysis

The molecular structure of 6-Oxo-6-(4-propylphenyl)hexanoic acid is represented by the molecular formula C15H20O3 . The average mass is 248.318 Da and the monoisotopic mass is 248.141251 Da .Aplicaciones Científicas De Investigación

Catalytic Applications in Fatty Acid Esterification : The compound is used in the catalytic application of pore-expanded KIT-6 propylsulfonic acid silicas, showing significant enhancement in turnover frequency for fatty acid esterification under mild conditions, especially for longer chain acids (Pirez et al., 2012).

Corrosion Inhibition for Metals : Derivatives of hexanoic acid, such as Schiff's bases derived from lysine and aromatic aldehydes, have been evaluated as corrosion inhibitors for mild steel, showing high inhibition efficiency (Gupta et al., 2016).

Role in Liquid Crystal Behavior : Studies on equimolar mixtures containing hexanoic acid derivatives have provided new insights into the behavior of hydrogen-bonded mixtures in liquid crystals (Paterson et al., 2015).

Biosynthetic Pathway for Hexanoic Acid Production : Research has been conducted on constructing biosynthetic pathways in yeast for producing hexanoic acid, a precursor for fine chemistry (Cheon et al., 2014).

Inducing Plant Resistance against Pathogens : Hexanoic acid has been found to induce effective resistance in plants against various pathogens, altering metabolic profiles and enhancing the emission of volatile metabolites (Llorens et al., 2016).

Application in Acid Recovery Processes : Novel anion exchange membranes, using derivatives of hexanoic acid, have been developed for acid recovery via diffusion dialysis, showcasing improved acid permeability and selectivity (Irfan et al., 2018).

Use in Transdermal Permeation Enhancers : Esters and amides of hexanoic acid have been studied for their activity as transdermal permeation enhancers, demonstrating potential in enhancing the efficiency of skin penetration of drugs (Farsa et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-oxo-6-(4-propylphenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-5-12-8-10-13(11-9-12)14(16)6-3-4-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYHPSLFBUGBMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297734 |

Source

|

| Record name | ε-Oxo-4-propylbenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-18-5 |

Source

|

| Record name | ε-Oxo-4-propylbenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ε-Oxo-4-propylbenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)

![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)

![3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)

![3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)

![4'-bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)